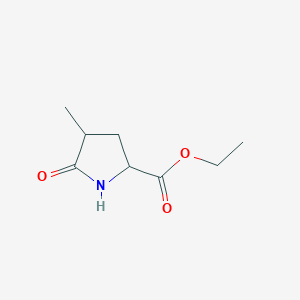

Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

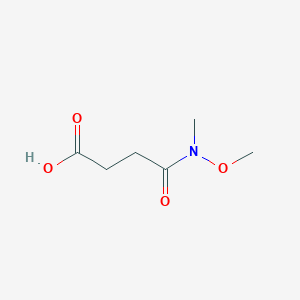

Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C7H11NO3 . It is a derivative of pyroglutamic acid or 5-oxoproline, which plays an important role in the activity of living cells of organisms from archaea and bacteria to humans .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a diastereoselective method for the preparation of methyl (2 R* ,3 R* )-3-aryl (pyridyl)-5-oxopyrrolidine-2-carboxylates was developed based on the neutralization reaction of diastereohomogeneous dimethyl (2 R* ,3 R* )-3-aryl (pyridyl)glutamate hydrochlorides . Another common method involves reacting a certain amount of pyrrolidine-2-carboxylic acid with methanol and carrying out the esterification reaction under appropriate conditions .Molecular Structure Analysis

The molecular structure of Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate is represented by the linear formula C7H11NO3 . It contains a rigid lactam ring structure, which makes it a key chiral precursor in the asymmetric synthesis of natural amino acid analogs, heterocyclic compounds, and other biologically active substances .Physical And Chemical Properties Analysis

Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate is a solid at room temperature . It has a molecular weight of 157.17 . The compound should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique

Synthesis of Pyrrole Derivatives : Ethyl 2-chloroacetoacetate and its 4-chloro isomer can react with cyanoacetamide in the presence of triethylamine to yield high yields of pyrrole derivatives, including Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related compounds (Dawadi & Lugtenburg, 2011).

Catalyzed Annulation Processes : Ethyl 2-methyl-2,3-butadienoate undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity (Zhu, Lan, & Kwon, 2003).

Antibacterial Activity : Synthesized 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from Ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate demonstrated antibacterial activity in vitro (Toja, Kettenring, Goldstein, & Tarzia, 1986).

Pharmacological Activity : Compounds synthesized from Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates showed significant antiradical and anti-inflammatory activities, with potential for medical application (Zykova et al., 2016).

Fluorescence Properties in Chemistry : Ethyl 4-(3-hydroxphenyl)-6-methyl-2-thioxo-1,3-dihydroprimidine-5-carboxylate and related compounds exhibit fluorescence properties, which are significant in chemical analysis and biological imaging (Al-Masoudi, Al-Salihi, Marich, & Markus, 2015).

Crystal Structures in Material Science : The crystal structures of ethyl 2-methyl-4-phenyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate and related compounds have been extensively investigated for applications in material science and molecular design (Pandian et al., 2014).

Inhibitors in Gene Expression Studies : Ethyl 2-[(3-Methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogues have been tested as inhibitors of AP-1 and NF-κB mediated gene expression, indicating potential in molecular biology and pharmacology (Palanki et al., 2002).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-3-12-8(11)6-4-5(2)7(10)9-6/h5-6H,3-4H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVUUZCUTSDPRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C(=O)N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-β-D-ribofuranosyl]-1H-pyrazole-3-carbo](/img/no-structure.png)